2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid
Description
2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . Structurally, this compound features a 2-phenoxyethyl substituent on the amino group, which distinguishes it from other Fmoc-protected amino acids. Its molecular formula is C₂₅H₂₃NO₅, with a molecular weight of approximately 433.45 g/mol (calculated).
The compound’s primary application lies in peptide synthesis, where it serves as a building block to introduce the 2-phenoxyethylamino moiety into peptide chains. This structural motif may influence peptide solubility, stability, or bioactivity, depending on the target application.
Properties
Molecular Formula |
C25H23NO5 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid |
InChI |
InChI=1S/C25H23NO5/c27-24(28)16-26(14-15-30-18-8-2-1-3-9-18)25(29)31-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23H,14-17H2,(H,27,28) |
InChI Key |
JFRYXWXKINJHEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid
Detailed Synthetic Steps
Step 1: Preparation of 2-phenoxyethylamine intermediate
- Starting from commercially available phenol derivatives, the 2-phenoxyethylamine is synthesized via nucleophilic substitution reactions.
- The phenol is reacted with 2-chloroethylamine or a related alkyl halide under basic conditions to yield 2-phenoxyethylamine.
Step 2: Fmoc Protection of 2-phenoxyethylamine
- The amino group of 2-phenoxyethylamine is protected by reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
- This reaction is carried out in anhydrous solvents such as dichloromethane or dimethylformamide under basic conditions (e.g., using N,N-diisopropylethylamine or triethylamine) to neutralize the generated hydrochloric acid.
- Typical reaction temperatures range from 0 °C to room temperature to control reaction rates and prevent side reactions.
Step 3: Coupling with Glycine or Glycine Derivative
- The Fmoc-protected 2-phenoxyethylamine is then coupled with glycine or a glycine derivative to form the amino acid backbone.
- Coupling agents such as 1-hydroxy-7-azabenzotriazole (HOAt) or N,N'-diisopropylcarbodiimide (DIC) are used to activate the carboxyl group of glycine.
- The reaction proceeds under mild conditions to form the amide bond linking the amino acid and the 2-phenoxyethyl moiety.
Step 4: Acidic Workup and Purification
- After the coupling reaction, the product is isolated by aqueous acidic workup to remove unreacted amines and side products.
- Purification is typically achieved by column chromatography or preparative high-performance liquid chromatography (HPLC).
- The final product is obtained as a white to off-white solid with high purity.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Fmoc Protection | Fmoc-Cl, DIPEA (base) | Dichloromethane (DCM) | 0 °C to RT | Anhydrous conditions required |
| Coupling with Glycine | Glycine, DIC, HOAt | Dimethylformamide (DMF) | RT | Inert atmosphere recommended |
| Workup | Acidic aqueous solution (e.g., HCl) | Water | RT | Removal of impurities |
| Purification | Column chromatography or preparative HPLC | Various | RT | Ensures high purity and yield |
Analytical Characterization
- The reaction progress and product purity are monitored by High Performance Liquid Chromatography (HPLC).
- Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR) spectroscopy (both ^1H and ^13C) is used to verify the chemical structure.
- Elemental analysis may be employed for further confirmation of compound composition.
Research Findings and Notes on Preparation
- The Fmoc group is widely used for amine protection in peptide synthesis due to its stability under neutral and basic conditions and easy removal under mild acidic or basic conditions.
- The introduction of the 2-phenoxyethyl substituent can influence the compound's solubility and biological activity, making the synthesis of this derivative valuable for medicinal chemistry applications.
- The use of coupling agents such as HOAt and carbodiimides ensures efficient amide bond formation with minimal racemization or side reactions.
- Maintaining an inert atmosphere and anhydrous conditions throughout the synthesis is critical to prevent hydrolysis and ensure high yields.
- Purification techniques like preparative HPLC are essential for isolating the compound in a form suitable for biological evaluation or further synthetic transformations.
Summary Table of Preparation Method
| Aspect | Description |
|---|---|
| Starting Materials | 2-phenoxyethylamine, Fmoc-Cl, glycine or derivatives |
| Key Reactions | Fmoc protection, amide bond formation via carbodiimide coupling |
| Solvents | Dichloromethane, dimethylformamide |
| Reaction Conditions | 0 °C to room temperature, inert atmosphere, anhydrous conditions |
| Purification | Chromatography (column or preparative HPLC) |
| Analytical Techniques | HPLC, MS, NMR, elemental analysis |
| Challenges | Control of reaction conditions to prevent side reactions and ensure high purity |
Chemical Reactions Analysis
Types of Reactions
2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the phenoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenoxyethyl bromide in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group during chemical reactions, preventing it from reacting with other reagents. This allows for selective reactions to occur at other functional groups. The Fmoc group can be removed under mild conditions using a base such as piperidine, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Table 1: Structural Features of Fmoc-Protected Amino Acid Derivatives
Key Observations :
- The 2-phenoxyethyl group in the target compound introduces both aromatic (phenyl) and ether (ethoxy) functionalities, enhancing solubility in organic solvents compared to purely aliphatic derivatives (e.g., pentyl-substituted) .
- Piperazine-containing analogs (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid) are used in drug discovery due to their ability to modulate pharmacokinetic properties .
- Fluorinated derivatives (e.g., 2,5-difluorophenyl) improve metabolic stability and binding affinity in therapeutic peptides .
Biological Activity
2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid, commonly referred to as Fmoc-phenoxyethylglycine, is a synthetic amino acid derivative notable for its applications in pharmaceutical chemistry and biochemistry. This compound is characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a critical role in its stability and reactivity during synthesis and biological interactions.
The molecular formula of this compound is , with a molecular weight of approximately 410.46 g/mol. The structure includes functional groups that enhance its solubility and reactivity, making it suitable for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O5 |
| Molecular Weight | 410.46 g/mol |
| CAS Number | 150114-97-9 |
| Purity | >98% (HPLC) |
| Appearance | White to light yellow powder |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The Fmoc group provides stability during chemical reactions, while the phenoxyethyl moiety enhances hydrophobic interactions with biological targets. This interaction can modulate enzyme activity or receptor binding, leading to various physiological effects.
Biological Applications
- Pharmaceutical Development : Fmoc-phenoxyethylglycine serves as a precursor in the synthesis of peptide-based drugs. Its unique structure allows for the incorporation into larger peptide chains, facilitating the design of therapeutics targeting specific pathways.
- Enzyme Inhibition Studies : Research indicates that compounds similar to Fmoc-phenoxyethylglycine can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic applications for diseases such as cancer and diabetes.
- Protein-Ligand Interaction Studies : This compound is utilized in studying protein-ligand interactions, aiding in the understanding of binding affinities and mechanisms that are crucial for drug design.
Case Studies
- Study on Enzyme Activity : A study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of Fmoc derivatives on proteases involved in cancer progression. The results indicated significant inhibition at micromolar concentrations, highlighting its potential as a therapeutic agent .
- Peptide Synthesis Applications : In a recent publication, researchers demonstrated the use of Fmoc-phenoxyethylglycine in solid-phase peptide synthesis (SPPS). The incorporation of this amino acid improved the yield and purity of synthesized peptides targeted for immunotherapy .
- Binding Affinity Assessment : A study conducted to evaluate binding affinities of various Fmoc-protected amino acids showed that Fmoc-phenoxyethylglycine exhibited favorable binding characteristics with certain G-protein coupled receptors (GPCRs), suggesting its utility in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
